3-(5-Chloro-2-thienyl)-1-propene
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Overview
Description
3-(5-Chloro-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives This compound features a thienyl ring substituted with a chlorine atom at the 5-position and a propene group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thienylmagnesium bromide with allyl chloride in the presence of a catalyst to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 3-(5-Chloro-2-thienyl)-1-propene may involve large-scale chlorination processes followed by catalytic reactions to introduce the propene group. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-thienyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thienyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thienyl alcohols.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-thienyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-thienyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienyl-β-dialkylaminoethyl Ketones: These compounds share the thienyl ring and chlorine substitution but differ in their functional groups and overall structure.
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds contain a thiophene ring fused with a benzene ring and have different substituents compared to 3-(5-Chloro-2-thienyl)-1-propene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a propene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-prop-2-enylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCWJYSKSZDSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641243 |
Source
|
Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173415-71-9 |
Source
|
Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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